molecular formula C16H16N2O6S B2678642 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 941959-58-6

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2678642
CAS No.: 941959-58-6
M. Wt: 364.37
InChI Key: VZOGCQNJJVKYOW-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes an ethanesulfonyl group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of 3-(ethanesulfonyl)-N-(2-hydroxy-5-nitrophenyl)benzamide.

    Reduction: Formation of 3-(ethanesulfonyl)-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitrophenyl isocyanate
  • 1-(2-methoxy-5-nitrophenyl)ethan-1-one

Uniqueness

3-(ethanesulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-ethylsulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-10-12(18(20)21)7-8-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGCQNJJVKYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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